Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate
Description
Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is a triazoloquinazoline derivative characterized by a fused heterocyclic core, methoxy substituents at positions 8 and 9, a phenyl group at position 2, and a sulfanyl-linked ethyl acetate moiety at position 3.
Properties
IUPAC Name |
ethyl 2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-4-29-18(26)12-30-21-22-15-11-17(28-3)16(27-2)10-14(15)20-23-19(24-25(20)21)13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVKAXSYDVABJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often starts with the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazoloquinazoline core.
Introduction of the Sulfanyl Group: The triazoloquinazoline core is then reacted with a suitable thiolating agent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group.
Esterification: Finally, the sulfanyl intermediate is esterified with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group serves as a key reactive site for nucleophilic displacement. In related compounds like ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, this group undergoes substitution with amines or alcohols under mild alkaline conditions . For example:
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Reaction with amines :
This forms thioether derivatives, which are precursors for bioactive molecules .
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Reagents : Triethylamine or sodium hydride in anhydrous tetrahydrofuran (THF).
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:
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Controlled oxidation with hydrogen peroxide (H₂O₂) yields sulfoxide:
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Strong oxidation with potassium permanganate (KMnO₄) produces sulfone:
These oxidized derivatives exhibit enhanced polarity and potential pharmacological activity .
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:
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Basic hydrolysis (saponification):
Yields the carboxylic acid derivative, which can be further functionalized (e.g., amidation) .
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Acidic hydrolysis : Less common due to competing side reactions with the triazoloquinazoline core.
Cyclization Reactions
The triazoloquinazoline core participates in cyclization to form fused heterocycles. For example, heating with hydrazine hydrate yields triazolo[3,4-b]thiadiazine derivatives :
Conditions : Reflux in ethanol for 5–8 hours.
Applications : These products are explored as antimicrobial and antitumor agents .
Electrophilic Aromatic Substitution
The methoxy and phenyl groups on the triazoloquinazoline core direct electrophilic substitution. Nitration and halogenation occur preferentially at the para position of the phenyl ring:
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Nitration :
Yields nitro derivatives with potential for further reduction to amines.
Comparative Reactivity Table
Side Reactions and By-Products
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Degradation under strong acids : Protonation of the quinazoline nitrogen leads to ring opening.
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Thermal decomposition : Prolonged heating above 150°C causes cleavage of the sulfanyl bond.
Industrial-Scale Considerations
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate. Research indicates that derivatives of triazoloquinazoline compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, suggesting a potential for developing new antimicrobial agents .
Key Findings:
- Compounds derived from triazoloquinazolines demonstrated notable activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Antifungal activity was also observed against Candida albicans and Penicillium chrysogenum .
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer applications. The triazoloquinazoline scaffold has been associated with the inhibition of cancer cell proliferation. Research focusing on similar compounds has indicated their ability to target specific pathways involved in cancer progression.
Case Studies:
- Studies have shown that modifications in the quinazoline structure can enhance anticancer activity against various cancer cell lines, including breast cancer cells (MDA-MB 231) and others .
- Molecular modeling studies indicate that these compounds could effectively target enzymes involved in cancer metabolism and proliferation .
Enzyme Inhibition
The compound's ability to interact with biological targets makes it a candidate for enzyme inhibition studies. Similar compounds have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
Research Insights:
- Compounds with a triazoloquinazoline core have shown promise as AChE inhibitors in vitro, which could lead to therapeutic applications in cognitive disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and assess the compound's properties.
Synthesis Overview:
Mechanism of Action
The mechanism of action of Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The triazoloquinazoline core can mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfanyl group may enhance binding affinity or specificity through interactions with thiol-containing biomolecules.
Comparison with Similar Compounds
Substituent Variations at the Sulfanyl-Acetate Position
The sulfanyl-acetate moiety is a critical site for structural modification. Key analogs include:
Key Observations :
- Replacement of the ethyl ester with amide groups (e.g., in and ) increases molecular weight and alters solubility. The 4-ethoxyphenyl acetamide derivative (515.58 g/mol) shows enhanced aqueous solubility compared to the ethyl ester prototype (466.51 g/mol) due to polar interactions .
- Substitution of the sulfanyl-linked acetate with a benzyl group (e.g., 3-methylbenzyl in ) reduces molecular complexity and may enhance membrane permeability .
Modifications in the Triazoloquinazoline Core
Structural isomers and related heterocycles exhibit distinct physicochemical and pharmacological profiles:
Key Observations :
- [1,2,4]Triazolo[1,5-c]quinazolines (e.g., the target compound) exhibit downfield-shifted protons (C3-H: δ 7.8–8.2 ppm) compared to [1,2,4]triazolo[4,3-c]pyrimidines (C5-H: δ 8.5–9.0 ppm), indicative of electronic differences in the fused ring system .
- Triazoloquinazolines generally show higher melting points (e.g., 198–199°C in ) than pyrimidine analogs, suggesting greater crystallinity and stability .
Pharmacological Comparison
Adenosine Receptor Antagonism
Triazoloquinazolines and pyrazolotriazolopyrimidines are prominent adenosine A2A receptor antagonists:
Key Observations :
Kinase Inhibition Potential
Some analogs, like pyridothienotriazolopyrimidines, inhibit kinases such as Pim-1 (IC₅₀ < 1 µM) . However, the target compound’s sulfanyl-acetate group may redirect its bioactivity toward G protein-coupled receptors rather than kinases.
Biological Activity
Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : Ethyl 2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate
- CAS Number : 902593-94-6
- Molecular Formula : C27H25N5O4S
- Molecular Weight : 515.6 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazoloquinazoline Core : This is initiated by reacting 2-phenyl-4H-benzoxazinone with hydrazine hydrate to form a hydrazide.
- Cyclization : The hydrazide undergoes cyclization using triethyl orthoformate to yield the triazoloquinazoline structure.
- Introduction of the Sulfanyl Group : The core is treated with a thiolating agent (e.g., thiourea) in the presence of a base to introduce the sulfanyl group.
- Esterification : Finally, the sulfanyl intermediate is esterified with ethyl bromoacetate under basic conditions to produce the target compound.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds containing triazoloquinazoline moieties can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HL-60 (human promyelocytic leukemia), MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Findings : Moderate cytotoxicity was observed in some derivatives with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent:
- Tested Pathogens : Various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results : Some derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular pathways:
- Enzyme Inhibition : The triazoloquinazoline core may mimic natural substrates or inhibitors.
- Receptor Binding : The sulfanyl group could enhance binding affinity through interactions with thiol-containing biomolecules.
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry highlighted that derivatives of triazoloquinazolines showed promising anticancer activities against multiple cell lines. The study indicated that modifications on the triazole ring could enhance potency and selectivity against cancer cells .
Antimicrobial Efficacy Research
Another investigation focused on the antimicrobial properties of similar compounds reported effective inhibition against both Gram-positive and Gram-negative bacteria. The research emphasized structure-activity relationships that could guide future drug development efforts targeting resistant strains .
Q & A
Q. What are the established synthetic routes for Ethyl 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:
- Step 1 : Reacting a quinazoline precursor (e.g., 2-hydrazinobenzoic acid derivatives) with a sulfur-containing reagent (e.g., diphenyl N-cyanodithioimidocarbonate) under reflux in ethanol with triethylamine as a base .
- Step 2 : Introducing the ethyl sulfanylacetate moiety via thiol-ether formation, using solvents like DMF or DMSO and catalysts such as K₂CO₃ .
Key variables : Solvent polarity (ethanol vs. DMF), base strength (K₂CO₃ vs. NaH), and temperature (room temperature vs. reflux). Yield optimization requires monitoring via TLC (e.g., 7:3 chloroform:methanol) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a multi-technique approach:
- 1H NMR : Confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, phenyl protons at δ 7.2–7.6 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., m/z ~500–550 range) and fragmentation patterns .
- Elemental analysis : Cross-check calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation acceptable) .
- X-ray crystallography : Resolve planar geometry of the triazoloquinazoline core and substituent alignment (e.g., phenyl ring dihedral angles ~59°) .
Q. What are the critical intermediates in the synthesis of this compound?
Key intermediates include:
- 8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-thiol : Formed via cyclization of hydrazine derivatives with dithiocarbamates .
- Ethyl 2-bromoacetate : Used to introduce the sulfanylacetate group via nucleophilic substitution .
Intermediate purity is critical; recrystallization from ethanol/water mixtures is recommended .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Reaction path searching : Apply quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates .
- Solvent/catalyst screening : Use COSMO-RS models to predict solvent effects (e.g., DMSO enhances nucleophilicity) or base strength (NaH vs. K₂CO₃) .
- Machine learning : Train models on existing triazoloquinazoline reaction data to predict optimal conditions (e.g., temperature, stoichiometry) .
Q. How should researchers address contradictory spectral data during characterization?
- Case example : Discrepancy between NMR integration and LC-MS molecular weight.
- Step 1 : Repeat analysis under standardized conditions (e.g., deuterated solvents, calibrated instruments).
- Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .
- Step 3 : Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray for crystal packing effects) .
Q. What strategies improve the regioselectivity of the triazoloquinazoline core during synthesis?
- Directing groups : Introduce electron-withdrawing groups (e.g., methoxy at C8/C9) to stabilize reactive sites .
- Catalytic control : Use Pd-mediated cross-coupling to direct substituent placement .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature (e.g., shorter times favor kinetic products) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Variable substituents : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., cyclopentyl) groups .
- Biological assays : Test against target enzymes (e.g., kinases) using IC₅₀ measurements .
- Computational docking : Map binding interactions (e.g., π-π stacking with phenyl groups, hydrogen bonding with methoxy) .
Methodological Tables
Q. Table 1. Representative Reaction Conditions for Triazoloquinazoline Derivatives
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Diphenyl N-cyanodithioimidocarbonate | Ethanol | 25 | 65 | |
| Thiol-ether formation | K₂CO₃ | DMF | 80 | 72 | |
| Recrystallization | Ethanol/water | — | 0 | 95 (purity) |
Q. Table 2. Key Spectroscopic Data for Structural Validation
| Technique | Key Peaks/Features | Diagnostic Role |
|---|---|---|
| 1H NMR | δ 3.8–4.0 (OCH₃), δ 7.2–7.6 (Ph) | Substituent identity |
| LC-MS | m/z 523.2 [M+H]⁺ | Molecular weight confirmation |
| X-ray | Dihedral angle 59.3° | Planarity/alignment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
